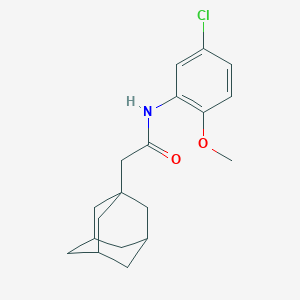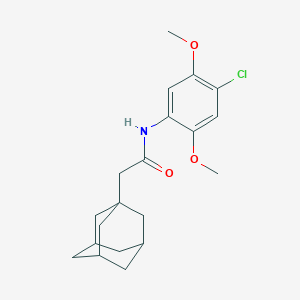![molecular formula C14H15N5OS B251292 2-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251292.png)
2-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide, also known as MTTD, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MTTD is a member of the thiadiazole family of compounds, which have been found to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. In
作用機序
The mechanism of action of 2-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of various proteases, including cathepsin B and L, which are involved in tumor invasion and metastasis. This compound has also been found to inhibit the activity of various kinases, including ERK1/2 and AKT, which are involved in cell survival and proliferation. This compound has also been found to modulate the expression of various genes involved in cellular processes, including apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. This compound has been found to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer and leukemia. This compound has also been found to inhibit the growth and proliferation of various cancer cell lines, including lung cancer and melanoma. This compound has also been found to exhibit anti-inflammatory effects, and has been shown to reduce the production of various cytokines and chemokines involved in the inflammatory response.
実験室実験の利点と制限
2-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has several advantages as a research tool. This compound is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular processes. This compound is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of this compound in lab experiments. This compound has been found to exhibit some toxicity in vitro, and its effects on normal cells and tissues are not fully understood. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain types of experiments.
将来の方向性
There are several future directions for research on 2-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide. One area of research is the development of this compound as a potential therapeutic agent for cancer and other diseases. Preclinical studies have shown promising results, and further studies are needed to evaluate the safety and efficacy of this compound in humans. Another area of research is the elucidation of the mechanism of action of this compound. Understanding how this compound works at the molecular level could lead to the development of more effective drugs and therapies. Finally, there is a need for more studies on the toxicity and pharmacokinetics of this compound, which could inform the development of safe and effective dosing regimens.
合成法
2-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide can be synthesized through a multi-step process involving the reaction of various starting materials. The synthesis of this compound involves the reaction of 2-chloro-N-(3-methylphenyl)acetamide with 3-methyl-1,2,4-triazole-5-thiol in the presence of a base, followed by the reaction of the resulting intermediate with 3-bromoacetophenone. The final product is obtained through the reaction of the intermediate with 2-methylpropanoyl chloride. The synthesis of this compound has been optimized to yield high purity and yield, and the compound has been characterized using various analytical techniques, including NMR and mass spectrometry.
科学的研究の応用
2-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. This compound has also been found to inhibit the activity of various enzymes, including proteases and kinases, which are involved in various cellular processes. This compound has been tested in vitro and in vivo, and has shown promising results in preclinical studies.
特性
分子式 |
C14H15N5OS |
|---|---|
分子量 |
301.37 g/mol |
IUPAC名 |
2-methyl-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide |
InChI |
InChI=1S/C14H15N5OS/c1-8(2)12(20)15-11-6-4-5-10(7-11)13-18-19-9(3)16-17-14(19)21-13/h4-8H,1-3H3,(H,15,20) |
InChIキー |
PFDIQMAJBIRIFV-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C(C)C |
正規SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide](/img/structure/B251209.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B251210.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251211.png)
![Dimethyl 5-({[(1-adamantylacetyl)amino]carbothioyl}amino)isophthalate](/img/structure/B251217.png)
![N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B251218.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B251219.png)
![N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251220.png)
![N-(1-adamantylacetyl)-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B251221.png)
![N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251222.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251224.png)
![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)


![Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B251232.png)
